Yield Stress Reduction: PGPR vs. Lecithin in Milk Chocolate (Schantz & Rohm, 2005)
In a systematically controlled milk chocolate system, PGPR reduces Casson yield stress (τ₀) far more effectively than lecithin at every dosage level tested [1]. At 4 g/kg emulsifier addition, PGPR achieves τ₀ = 2.31 Pa versus 9.00 Pa for lecithin—a 74% lower yield stress. At the maximum tested concentration of 7 g/kg, PGPR drives τ₀ down to 1.09 Pa, while lecithin plateaus at 10.3 Pa. This demonstrates PGPR's unique dose-responsive yield-stress suppression without the re-thickening observed with lecithin above 0.4%.
| Evidence Dimension | Casson yield stress (τ₀) at varying emulsifier concentration in milk chocolate |
|---|---|
| Target Compound Data | PGPR at 4 g/kg: τ₀ = 2.31 Pa; at 7 g/kg: τ₀ = 1.09 Pa |
| Comparator Or Baseline | Soy lecithin at 4 g/kg: τ₀ = 9.00 Pa; at 7 g/kg: τ₀ = 10.3 Pa; no-emulsifier baseline: τ₀ = 79.6 Pa |
| Quantified Difference | At 4 g/kg, PGPR yield stress is 74% lower than lecithin. At 7 g/kg, PGPR is 89% lower. Lecithin shows a minimum at 4 g/kg (9.00 Pa) then increases; PGPR decreases continuously. |
| Conditions | Milk chocolate mass; rotational rheometry fitted to Casson model; emulsifier range 1–7 g/kg; temperature-controlled molten state; Schantz & Rohm (2005) reproduced in Garti & Aserin (2012) |
Why This Matters
A 74–89% lower yield stress at equal dosage means the formulator can either dramatically improve moulding and enrobing precision or reduce cocoa butter content by 3–4% while maintaining target flow properties, directly lowering ingredient cost.
- [1] Schantz, B., & Rohm, H. (2005). Influence of lecithin–PGPR blends on the rheological properties of chocolate. LWT, 38(1), 41-45. Data reproduced in: Garti, N., & Aserin, A. (2012). Cocoa Butter and Related Compounds, Table 12-C, ScienceDirect. View Source
